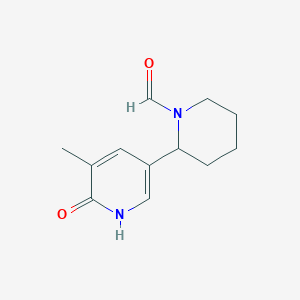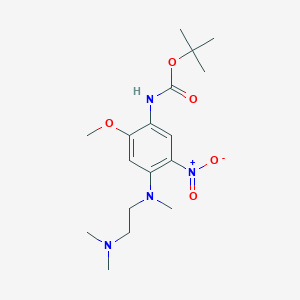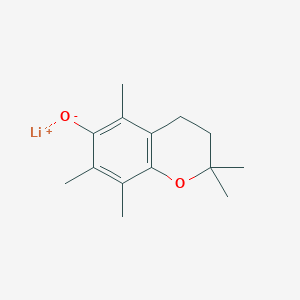
2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound that contains both piperidine and pyridine rings. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and other chemical industries. The presence of both piperidine and pyridine rings in its structure makes it a versatile building block for the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of lithiated intermediates followed by reduction and rearrangement reactions. For example, the synthesis can start with 5-hydroxymethylpyrrolidin-2-one, which reacts with benzaldehyde in the presence of an acid catalyst to form an intermediate. This intermediate undergoes further reactions, including alkylation with methyl iodide, reduction, and rearrangement, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and using cost-effective starting materials, would apply. The use of continuous flow reactors and other advanced technologies could also be explored to improve the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methyl groups on the pyridine ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of both piperidine and pyridine rings suggests that it may interact with various receptors and enzymes in biological systems, potentially modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
3-Hydroxy-5-methylpiperidin-1-yl](2-methylpyridin-3-yl)methanone: A compound with similar structural features but different functional groups.
Piperidine derivatives: A broad class of compounds with diverse biological activities and applications in pharmaceuticals.
Pyridine derivatives: Compounds containing the pyridine ring, widely used in the synthesis of drugs and agrochemicals
Uniqueness
2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to the combination of piperidine and pyridine rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with potential biological and industrial applications. The presence of both hydroxyl and aldehyde functional groups further enhances its reactivity and utility in organic synthesis.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
2-(5-methyl-6-oxo-1H-pyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O2/c1-9-6-10(7-13-12(9)16)11-4-2-3-5-14(11)8-15/h6-8,11H,2-5H2,1H3,(H,13,16) |
InChIキー |
CRHYOYWYKHIDSB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CNC1=O)C2CCCCN2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11826663.png)
![(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one](/img/structure/B11826668.png)
![(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826669.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)
![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)


![(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B11826695.png)
![Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-](/img/structure/B11826696.png)
![2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene](/img/structure/B11826701.png)




